Cas no 66073-53-8 (2-Chloro-6-bromobenzamide)
2-Chloro-6-bromobenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 2-bromo-6-chloro-
- 2-Bromo-6-chlorobenzamide
- 2-Brom-6-chlor-benzaldehyd
- 2-Brom-6-chlorbenzamid
- 2-bromo-6-chloro-benzaldehyde
- 2-Chlor-6-brom-benzaldehyd
- 2-chloro-6-bromobenzaldehyde
- Benzaldehyde,2-bromo-6-chloro
- DTXSID00879031
- 66073-53-8
- CS-0211344
- BS-29399
- 2-CHLORO-6-BROMOBENZAMIDE
- SCHEMBL793494
- DB-203185
- SB77178
- 2-Chloro-6-bromobenzamide
-
- MDL: MFCD18390301
- Inchi: 1S/C7H5BrClNO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
- InChI Key: UDVPGKUGXMLYTF-UHFFFAOYSA-N
- SMILES: BrC1C=CC=C(C=1C(N)=O)Cl
Computed Properties
- Exact Mass: 232.92400
- Monoisotopic Mass: 232.92430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 44.08000
- LogP: 3.08560
2-Chloro-6-bromobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-6-bromobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019143849-5g |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 95% | 5g |
$589.60 | 2023-09-01 | |
| Alichem | A019143849-10g |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 95% | 10g |
$759.11 | 2023-09-01 | |
| Alichem | A019143849-25g |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 95% | 25g |
$1045.20 | 2023-09-01 | |
| TRC | C365088-100mg |
2-Chloro-6-bromobenzamide |
66073-53-8 | 100mg |
$ 75.00 | 2023-04-18 | ||
| TRC | C365088-250mg |
2-Chloro-6-bromobenzamide |
66073-53-8 | 250mg |
$ 150.00 | 2023-04-18 | ||
| TRC | C365088-500mg |
2-Chloro-6-bromobenzamide |
66073-53-8 | 500mg |
$ 224.00 | 2023-04-18 | ||
| TRC | C365088-1g |
2-Chloro-6-bromobenzamide |
66073-53-8 | 1g |
$ 316.00 | 2023-04-18 | ||
| Fluorochem | 094075-250mg |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 250mg |
£57.00 | 2022-03-01 | ||
| Fluorochem | 094075-1g |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 1g |
£111.00 | 2022-03-01 | ||
| Fluorochem | 094075-5g |
2-Bromo-6-chlorobenzamide |
66073-53-8 | 5g |
£420.00 | 2022-03-01 |
2-Chloro-6-bromobenzamide Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-Chloro-6-bromobenzamide
2-Chloro-6-bromobenzamide: A Comprehensive Overview
Benzamides are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry and pharmacology due to their diverse applications. Among these, 2-Chloro-6-bromobenzamide stands out as a compound with unique structural features and potential biological activities. This molecule, also known by its CAS registry number 66073-53-8, has been studied for its role in various biochemical processes, making it a subject of interest for researchers exploring therapeutic agents.
The structure of 2-Chloro-6-bromobenzamide comprises a benzene ring with substituents at the 2 and 6 positions: a chlorine atom and a bromine atom, respectively. The amide group attached to the benzene ring adds to its reactivity and potential for interactions with biological systems. This unique combination of halogens and an amide functional group makes it a versatile compound for exploring pharmacokinetics, toxicity, and bioavailability.
Recent studies have highlighted the importance of halogenated aromatic compounds in drug discovery. The presence of chlorine and bromine atoms in 2-Chloro-6-bromobenzamide contributes to its lipophilicity, which is a critical factor in determining its ability to cross biological membranes. This property makes it a potential candidate for drugs targeting diseases where membrane permeability is a key factor.
Another area of interest lies in the amide functional group. Amides are known for their stability and ability to form hydrogen bonds, which can influence protein-ligand interactions. Research into benzamide derivatives has shown promise in the development of inhibitors for enzymes such as kinases and acetylcholinesterase, which are targets in various diseases including cancer and Alzheimer's disease.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like 2-Chloro-6-bromobenzamide with greater accuracy. Techniques such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) analysis have provided insights into how the electronic effects of chlorine and bromine influence the compound's binding affinity to target proteins.
Furthermore, halogen substitution patterns in aromatic compounds have been shown to impact their pharmacokinetic profiles. The positions of chlorine and bromine in 2-Chloro-6-bromobenzamide may influence its metabolism and excretion, which are crucial factors in drug development. Understanding these effects is essential for optimizing therapeutic indices and minimizing adverse effects.
In conclusion, 2-Chloro-6-bromobenzamide, with its distinct structural features and potential biological activities, represents a valuable compound for further exploration in the field of medicinal chemistry. As research into benzamide derivatives continues to evolve, this compound may unlock new avenues for the development of effective therapies.
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